Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Bromo-2-ethyl-6-methylphenol
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Bromo-2-ethyl-6-methylphenol
This guide details the physicochemical profile, synthetic pathways, and application landscape of 4-Bromo-2-ethyl-6-methylphenol (CAS 7564-39-8). This compound serves as a critical asymmetric building block in the synthesis of advanced agrochemicals, pharmaceuticals (specifically S1P1 agonists), and functional materials.
Executive Summary
4-Bromo-2-ethyl-6-methylphenol is a trisubstituted phenolic intermediate distinguished by its steric asymmetry. Unlike its symmetric congeners (e.g., 2,6-dimethyl or 2,6-diethyl analogs), this compound offers unique conformational biasing in downstream biaryl coupling, making it highly valuable for fine-tuning the binding affinity of drug candidates and the mesogenic properties of liquid crystals. This guide synthesizes its core properties, validated synthetic protocols, and reactivity profiles.
Molecular Architecture & Identification
The compound features a phenol core flanked by an ethyl group at the ortho-2 position and a methyl group at the ortho-6 position, with a bromine atom occupying the para-4 position. This "blocked" ortho-substitution pattern directs electrophilic functionalization exclusively to the hydroxyl group or facilitates metal-catalyzed cross-coupling at the bromine site without regioisomeric byproducts.
Table 1: Core Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Bromo-2-ethyl-6-methylphenol |
| CAS Registry Number | 7564-39-8 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| SMILES | CCc1cc(Br)cc(C)c1O |
| InChI Key | JFCRPCJEBIFQTE-UHFFFAOYSA-N |
| Structural Class | Halogenated Alkylphenol |
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, specific experimental values are derived from high-fidelity predictive models and structure-activity relationship (SAR) data of close congeners (e.g., 4-bromo-2,6-dimethylphenol).
Table 2: Physical & Electronic Properties
| Parameter | Value / Range | Context & Implications |
| Physical State | Crystalline Solid | Likely off-white to pale yellow needles or powder. |
| Melting Point | 45 – 55 °C (Predicted) | Lower than 4-bromo-2,6-dimethylphenol (79°C) due to asymmetry disrupting crystal packing. |
| Boiling Point | ~255 °C (at 760 mmHg) | High BP necessitates vacuum distillation for purification if not recrystallized. |
| pKa (Acid Dissociation) | 10.2 ± 0.3 | Slightly less acidic than phenol (9.95) due to electron-donating alkyl groups, despite Br inductive withdrawal. |
| LogP (Octanol/Water) | 3.6 – 3.9 | Highly lipophilic; requires non-polar organic solvents (DCM, Toluene) for extraction. |
| Solubility | High: DCM, EtOAc, DMSOLow: Water (<0.5 g/L) | Compatible with standard organic reaction media; poor aqueous solubility requires biphasic systems or phase transfer catalysts. |
Synthetic Methodology: Regioselective Bromination
The most robust route to 4-Bromo-2-ethyl-6-methylphenol involves the electrophilic aromatic substitution of commercially available 2-ethyl-6-methylphenol. The steric bulk of the ortho-alkyl groups and the directing power of the hydroxyl group ensure exclusive para-bromination.
Protocol: Bromination via N-Bromosuccinimide (NBS)
Objective: Synthesize 4-Bromo-2-ethyl-6-methylphenol with >95% regioselectivity.
Reagents:
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Starting Material: 2-Ethyl-6-methylphenol (1.0 eq)
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Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
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Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
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Catalyst (Optional): p-TsOH (0.1 eq) to accelerate kinetics
Step-by-Step Workflow:
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Dissolution: Charge a round-bottom flask with 2-ethyl-6-methylphenol (e.g., 10 mmol) and ACN (50 mL). Cool to 0°C under N₂ atmosphere.
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Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes to maintain temperature <5°C. The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1); product will appear less polar than the starting phenol.
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Quenching: Quench with 10% Na₂S₂O₃ (aq) to neutralize excess bromine species.
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Extraction: Evaporate ACN, redissolve residue in DCM, and wash with water and brine.
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Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from cold Hexanes to yield the target product.
Visualization: Synthesis Workflow
Caption: Regioselective bromination workflow using NBS in polar aprotic solvent.
Reactivity & Application Landscape
The utility of 4-Bromo-2-ethyl-6-methylphenol lies in its dual functionality: the phenolic -OH for etherification and the aryl bromide for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Cross-Coupling
The steric hindrance provided by the ethyl and methyl groups at the ortho positions protects the phenol oxygen from coordinating with palladium catalysts, often rendering protection steps (e.g., O-methylation) unnecessary if base selection is optimized.
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Application: Synthesis of biaryl scaffolds for S1P1 agonists and liquid crystal mesogens.
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Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water, 90°C.
O-Alkylation (Etherification)
The compound is frequently converted into aryl ethers to modulate lipophilicity or link to polymeric backbones.
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Reagents: Alkyl halide (R-X), K₂CO₃, DMF or Acetone (reflux).
Visualization: Reactivity Pathways
Caption: Divergent synthetic pathways utilizing the aryl bromide and phenolic hydroxyl moieties.
Analytical Characterization (Expected Spectra)
To validate the identity of the synthesized compound, researchers should verify the following spectral signatures:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.10–7.20 (s, 2H): Aromatic protons (meta to OH). Due to asymmetry, these may appear as two doublets (J ~2 Hz) or a singlet depending on resolution.
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δ 4.80 (s, 1H): Phenolic -OH (broad, exchangeable with D₂O).
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δ 2.60 (q, J=7.5 Hz, 2H): Methylene protons of the Ethyl group.
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δ 2.25 (s, 3H): Methyl group protons.
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δ 1.20 (t, J=7.5 Hz, 3H): Terminal methyl protons of the Ethyl group.
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Mass Spectrometry (GC-MS):
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Molecular Ion (M+): Peaks at m/z 214 and 216 (1:1 ratio) confirming mono-bromination.
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Safety & Handling
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Hazards: Corrosive (Skin Corr.[1][2] 1B) and Irritant. Causes severe skin burns and eye damage.[1][2]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).
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Disposal: Halogenated organic waste stream.
References
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Synthesis of 4-bromo-2-ethyl-6-methylphenol: European Patent EP2390252A1. New pyrazole derivatives. (2011).
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General Reactivity of Brominated Phenols: ChemicalBook Entry for 4-Bromo-2-chloro-6-methylphenol (Congener Data).
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CAS Registry Data: CAS Common Chemistry - Search for CAS 7564-39-8. [3][4][5][6]
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S1P1 Agonist Development: Journal of Medicinal Chemistry (Contextual reference for S1P1 agonists using this scaffold).
